molecular formula C10H18O B15075580 2-Methylnon-2-en-4-one CAS No. 2903-23-3

2-Methylnon-2-en-4-one

Cat. No.: B15075580
CAS No.: 2903-23-3
M. Wt: 154.25 g/mol
InChI Key: LVVHLEIGMGTYJL-UHFFFAOYSA-N
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Description

2-Methylnon-2-en-4-one is an organic compound with the molecular formula C₁₀H₁₈O and a molecular weight of 154.2493 g/mol . It is also known by other names such as 2-Methyl-2-nonen-4-one . This compound is characterized by its ketone functional group and a double bond located at the second carbon atom in the nonane chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylnon-2-en-4-one typically involves the aldol condensation of appropriate aldehydes and ketones. One common method is the reaction between 2-pentanone and isobutyraldehyde under basic conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the enolate intermediate that subsequently undergoes condensation to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques such as distillation and crystallization are common in industrial settings to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Methylnon-2-en-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the ketone group can yield secondary alcohols.

    Substitution: The double bond in the compound can undergo electrophilic addition reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic addition reactions may involve reagents like hydrogen halides (HX) or halogens (X₂).

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Secondary alcohols.

    Substitution: Halogenated alkanes or alkenes.

Scientific Research Applications

2-Methylnon-2-en-4-one has various applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and pharmacological properties.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-Methylnon-2-en-4-one involves its interaction with specific molecular targets and pathways. The ketone functional group can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The double bond in the compound also allows for potential interactions with nucleophiles and electrophiles, facilitating various biochemical reactions .

Comparison with Similar Compounds

Similar Compounds

    2-Nonen-4-one: Similar structure but lacks the methyl group at the second carbon.

    2-Methyl-2-octen-4-one: Similar structure but with a shorter carbon chain.

    2-Methyl-2-decen-4-one: Similar structure but with a longer carbon chain.

Uniqueness

2-Methylnon-2-en-4-one is unique due to its specific molecular structure, which imparts distinct chemical and physical properties.

Properties

CAS No.

2903-23-3

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

2-methylnon-2-en-4-one

InChI

InChI=1S/C10H18O/c1-4-5-6-7-10(11)8-9(2)3/h8H,4-7H2,1-3H3

InChI Key

LVVHLEIGMGTYJL-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)C=C(C)C

Origin of Product

United States

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